molecular formula C21H20ClFN2O6S2 B11046166 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine

4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine

Cat. No.: B11046166
M. Wt: 515.0 g/mol
InChI Key: VRTIGPRUBFVKFD-UHFFFAOYSA-N
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Description

4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of Sulfonyl Groups: The chlorophenyl and fluorophenyl sulfonyl groups are introduced through sulfonylation reactions using appropriate sulfonyl chlorides.

    Morpholine Attachment: The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine
  • 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-ethylphenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine

Uniqueness

The presence of both chlorophenyl and fluorophenyl sulfonyl groups in 4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine makes it unique compared to similar compounds

Properties

Molecular Formula

C21H20ClFN2O6S2

Molecular Weight

515.0 g/mol

IUPAC Name

4-[2-[2-(4-chlorophenyl)sulfonylethyl]-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C21H20ClFN2O6S2/c22-15-1-5-17(6-2-15)32(26,27)14-9-19-24-20(21(31-19)25-10-12-30-13-11-25)33(28,29)18-7-3-16(23)4-8-18/h1-8H,9-14H2

InChI Key

VRTIGPRUBFVKFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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